REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:10])[CH2:7][NH:8][CH3:9])([CH3:4])([CH3:3])[CH3:2].Cl.C(N(CC)CC)C.F[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N+:26]([O-:28])=[O:27]>C(#N)C>[C:1]([O:5][C:6](=[O:10])[CH2:7][N:8]([CH3:9])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N+:26]([O-:28])=[O:27])([CH3:4])([CH3:3])[CH3:2] |f:0.1|
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CNC)=O.Cl
|
Name
|
|
Quantity
|
6.57 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred overnight at 50° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution was evaporated at a reduced pressure until free of acetonitrile
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Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether (100 m]L) and water (100 mL)
|
Type
|
WASH
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Details
|
The ether layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was dried at 60° C. in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove all traces of fluoronitrobenzene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(CN(C1=C(C=CC=C1)[N+](=O)[O-])C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |